3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a hydroxyl group on a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with tert-butylamine and formaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-one.
Reduction: Formation of 3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol
- 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol
- 3-Amino-2,2-dimethyl-1-(pyridin-5-yl)propan-1-ol
Uniqueness
3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to unique therapeutic properties.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-3-5-12-6-4-8/h3-6,9,13H,7,11H2,1-2H3 |
InChI Key |
JOXVULMHYZBBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=NC=C1)O |
Origin of Product |
United States |
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